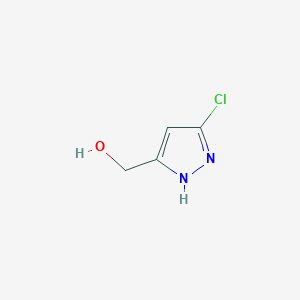

(5-Chloro-1H-pyrazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

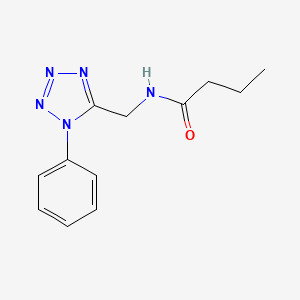

“(5-Chloro-1H-pyrazol-3-yl)methanol” is a member of pyrazoles, a class of compounds that are particularly useful in organic synthesis . Pyrazoles are one of the most studied groups of compounds among the azole family . They are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .

Synthesis Analysis

The synthesis of pyrazoles is based on the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines . For instance, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis

Pyrazoles are five-membered heterocycles . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles . Heating 1-(2-hydroxyethyl)-1H-pyrazoles in CHCl3 under reflux in the presence of thionyl chloride gave rise to 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .Aplicaciones Científicas De Investigación

Eco-friendly Synthesis of Methanol : A study by Ribeiro, Martins, & Pombeiro (2017) demonstrated an efficient and environmentally friendly synthesis of methanol, using H2 and an iron(II) scorpionate catalyst with pyrazol-1-yl, directly from carbon dioxide.

Synthesis of Novel Antimicrobial and Anticancer Agents : Kletskov et al. (2018) synthesized methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate by esterification with comenic acid, alkylated with chloromethyl derivatives, including pyrazole moieties. These derivatives showed synergistic effects with Temozolomid in brain tumor chemotherapy (Kletskov et al., 2018).

Ultrasonics Promoted Synthesis of Dihydropyrazoles : Trilleras et al. (2013) reported the synthesis of new dihydropyrazole derivatives, including those with 5-chloropyrazol-4-yl, under sonication conditions in ethanol or methanol. This method offers advantages like shorter reaction times and higher yields (Trilleras et al., 2013).

Charge-Transfer Chemistry of Fluorine-Containing Pyrazolin-5-ones : Adam et al. (2021) explored the charge-transfer chemistry of a pyrazole derivative, 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, with various π-acceptors in methanol, showing potential for creating stable, colored products (Adam et al., 2021).

Reversible Fiber-Optic Fluorosensing of Alcohols : Orellana et al. (1995) used highly fluorescent dyes with pyrazinyl-1,3-oxazole or -thiazole for optical sensing of low molecular weight alcohols like methanol in nonhydroxylic media. This technology enabled the development of a fiber-optic sensing head for reversible quantification of alcohols (Orellana et al., 1995).

Synthesis of Single Crystals for Pharmaceutical and Agrochemical Industries : Vyas et al. (2012) synthesized 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its single crystals using a mixture of chloroform and methanol, with potential applications in pharmaceutical and agrochemical industries (Vyas et al., 2012).

Regioselective Microwave-Assisted Synthesis : Bagley, Lubinu, & Mason (2007) demonstrated a regioselective microwave-assisted synthesis of pyrazoles from ethynyl ketones, using methanol with hydrochloric acid, highlighting a rapid heterocyclization approach (Bagley, Lubinu, & Mason, 2007).

Mecanismo De Acción

Direcciones Futuras

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the search for novel convenient approaches to the synthesis of functionally substituted pyrazoles, which are reagents, monomers, ligands, potentially biologically active compounds or their precursors, is an important task .

Propiedades

IUPAC Name |

(3-chloro-1H-pyrazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRALTSGNVBWLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide](/img/structure/B2643396.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2643398.png)

![N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B2643399.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2643404.png)

![1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2643408.png)

![N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2643413.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2643417.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2643418.png)